molecular formula C20H36Sn B2684787 Tributyl-(2,3-dimethylphenyl)stannane CAS No. 1229597-06-1

Tributyl-(2,3-dimethylphenyl)stannane

Cat. No.: B2684787
CAS No.: 1229597-06-1
M. Wt: 395.218
InChI Key: RUGWEPFHHCKNHI-UHFFFAOYSA-N
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Description

Tributyl-(2,3-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,3-dimethylphenyl group and three butyl groups. Organotin compounds, including this compound, are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl-(2,3-dimethylphenyl)stannane typically involves the reaction of tributyltin chloride with a Grignard reagent derived from 2,3-dimethylphenyl bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:

Bu3SnCl+MgBr-C6H3(CH3)2Bu3Sn-C6H3(CH3)2+MgClBr\text{Bu}_3\text{SnCl} + \text{MgBr-C}_6\text{H}_3(\text{CH}_3)_2 \rightarrow \text{Bu}_3\text{Sn-C}_6\text{H}_3(\text{CH}_3)_2 + \text{MgClBr} Bu3​SnCl+MgBr-C6​H3​(CH3​)2​→Bu3​Sn-C6​H3​(CH3​)2​+MgClBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the toxicity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions

Tributyl-(2,3-dimethylphenyl)stannane undergoes various types of reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation: It can be oxidized to form tin oxides.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tributyl-(2,3-dimethylphenyl)stannane involves the formation of radical intermediates. The tin atom in the compound can donate or accept electrons, facilitating various radical reactions. The molecular targets and pathways involved include interactions with sulfur-containing compounds and the formation of tin-sulfur bonds .

Properties

IUPAC Name

tributyl-(2,3-dimethylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWEPFHHCKNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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